1-(6-Methylpyridin-2-yl)propan-1-amine;dihydrochloride
Description
1-(6-Methylpyridin-2-yl)propan-1-amine dihydrochloride is a pyridine-based amine salt with the molecular formula C₉H₁₅Cl₂N₂ (monoisotopic mass: 209.11 g/mol). It serves as a versatile small-molecule scaffold in pharmaceutical research, particularly in the development of receptor modulators and enzyme inhibitors. The compound features a 6-methylpyridine ring linked to a propane-1-amine backbone, protonated as a dihydrochloride salt to enhance solubility and stability .
Properties
IUPAC Name |
1-(6-methylpyridin-2-yl)propan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.2ClH/c1-3-8(10)9-6-4-5-7(2)11-9;;/h4-6,8H,3,10H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYEYKWVFLSJAKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC(=N1)C)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(6-Methylpyridin-2-yl)propan-1-amine;dihydrochloride typically involves several steps:
Synthetic Routes:
Reaction Conditions: The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The compound is often purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
1-(6-Methylpyridin-2-yl)propan-1-amine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo substitution reactions, where the amine group can be replaced with other functional groups using suitable reagents and conditions.
Common Reagents and Conditions: Common reagents include acids, bases, and solvents like methanol or dichloromethane. Reaction conditions often involve specific temperatures, pressures, and catalysts to facilitate the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce secondary or tertiary amines.
Scientific Research Applications
1-(6-Methylpyridin-2-yl)propan-1-amine;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(6-Methylpyridin-2-yl)propan-1-amine;dihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: The exact pathways depend on the specific application and target. For example, in medicinal chemistry, the compound may inhibit or activate specific enzymes involved in disease pathways.
Comparison with Similar Compounds
Comparative Analysis Table
Biological Activity
1-(6-Methylpyridin-2-yl)propan-1-amine;dihydrochloride is a compound that has garnered attention in various fields of biological research due to its potential interactions with enzymes and receptors. This article aims to provide a detailed overview of its biological activity, mechanisms of action, and applications based on diverse scientific literature.
This compound is characterized by its amine functional group and a methylpyridine moiety, which contribute to its reactivity and biological interactions. The compound is typically encountered in its hydrochloride salt form, enhancing its solubility and stability for various applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate the activity of these proteins, leading to various biological effects:
- Molecular Targets : The compound may bind to specific enzymes or receptors, influencing their function.
- Pathways Involved : The exact pathways depend on the target; for instance, it may inhibit or activate enzymes involved in metabolic pathways relevant to disease processes.
Enzyme Interaction Studies
The compound has been utilized in biochemical studies to explore enzyme interactions and metabolic pathways. It serves as a building block in the synthesis of more complex organic molecules and has been implicated in various biochemical assays aimed at understanding enzyme kinetics and inhibition mechanisms.
Study on Enzyme Inhibition
A study investigated the inhibition of specific kinases by related pyridine compounds, revealing that structural modifications can significantly affect potency. For instance, the introduction of different substituents on the pyridine ring altered the compound's ability to inhibit kinase activity effectively . This highlights the importance of structural diversity in developing potent inhibitors.
Anticonvulsant Activity Assessment
In another study focusing on related compounds, several derivatives were evaluated for anticonvulsant activity using established animal models. Compounds demonstrated protective effects against seizures, suggesting that structural features similar to those in this compound may confer similar therapeutic potential .
Q & A
Basic: What are the recommended methods for synthesizing 1-(6-Methylpyridin-2-yl)propan-1-amine dihydrochloride, and how are reaction conditions optimized?
Answer:
The synthesis typically involves a multi-step process:
- Step 1: Condensation of 6-methylpyridine-2-carbaldehyde with nitromethane under basic conditions to form a nitroalkene intermediate.
- Step 2: Catalytic hydrogenation (e.g., using H₂/Pd-C) to reduce the nitro group to an amine, yielding the free base.
- Step 3: Salt formation via treatment with HCl in ethanol to produce the dihydrochloride salt .
Optimization Tips:
- Use anhydrous solvents (e.g., ethanol or THF) to minimize side reactions.
- Monitor pH during salt formation to ensure stoichiometric HCl addition.
- Adjust reaction temperature (e.g., 0–25°C) to control exothermic reactions during hydrogenation .
Basic: Which analytical techniques are most effective for characterizing the structural integrity of this compound?
Answer:
Key techniques include:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm the pyridine ring’s methyl substitution and amine proton environments.
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 169.12 for the free base).
- X-ray Crystallography: Resolve 3D conformation, particularly the dihedral angle between the pyridine ring and propane chain .
Data Interpretation:
Compare observed NMR shifts (e.g., δ ~8.3 ppm for pyridine protons) with computational predictions (DFT) to validate assignments .
Advanced: How can researchers resolve contradictions in biological activity data between this compound and structurally similar analogs?
Answer:
Contradictions often arise from subtle structural differences. For example:
- Methyl vs. Methoxy Substitution: A methyl group at the pyridine 6-position (as in this compound) may enhance lipid solubility and CNS penetration compared to methoxy-substituted analogs, altering pharmacokinetics .
- Amine Protonation State: The dihydrochloride salt’s higher solubility at physiological pH (~7.4) may improve receptor binding compared to free-base analogs .
Methodological Approach:
- Perform molecular docking studies to compare binding affinities with target receptors (e.g., serotonin receptors).
- Use isothermal titration calorimetry (ITC) to quantify thermodynamic binding parameters .
Advanced: What strategies are recommended for improving the compound’s stability during long-term storage?
Answer:
- Storage Conditions: Store at -20°C in airtight, amber vials under nitrogen to prevent oxidation and hygroscopic degradation.
- Stabilizers: Add desiccants (e.g., silica gel) to minimize hydrolysis.
- Periodic QC Checks: Use HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to monitor purity over time. Degradation products (e.g., oxidized pyridine derivatives) should be <2% .
Advanced: How does stereoelectronic tuning of the pyridine ring influence the compound’s interaction with biological targets?
Answer:
The 6-methyl group on the pyridine ring:
- Steric Effects: Hinders rotation around the C2-C3 bond, stabilizing a conformation favorable for receptor binding.
- Electronic Effects: The methyl group’s electron-donating inductive effect increases pyridine ring electron density, enhancing π-π stacking with aromatic residues in target proteins (e.g., monoamine oxidases) .
Experimental Validation:
- Synthesize analogs with substituents at alternative positions (e.g., 4-methyl) and compare IC₅₀ values in enzyme inhibition assays .
Basic: What are the solubility profiles of this compound in common laboratory solvents, and how do they impact formulation?
Answer:
- High Solubility: Water (>50 mg/mL at 25°C due to dihydrochloride salt).
- Moderate Solubility: Methanol, DMSO (20–30 mg/mL).
- Low Solubility: Ethyl acetate, hexane (<1 mg/mL) .
Formulation Guidance:
- For in vivo studies, use saline or PBS (pH 4.5–5.0) to maintain solubility while avoiding precipitation at physiological pH .
Advanced: How can computational modeling predict off-target interactions of this compound?
Answer:
- Molecular Dynamics (MD) Simulations: Simulate binding to non-target proteins (e.g., cytochrome P450 enzymes) to assess metabolic stability.
- Pharmacophore Modeling: Identify shared features (e.g., amine groups, aromatic rings) with known off-target binders .
Validation:
Compare computational predictions with high-throughput screening (HTS) data across kinase panels .
Basic: What safety precautions are necessary when handling this compound in the laboratory?
Answer:
- PPE: Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact.
- Ventilation: Use a fume hood during weighing to prevent inhalation of fine particles.
- Spill Management: Neutralize with sodium bicarbonate and absorb with vermiculite .
Advanced: How can researchers leverage structure-activity relationship (SAR) studies to enhance this compound’s efficacy?
Answer:
- Core Modifications: Introduce halogens (e.g., Cl at pyridine 4-position) to improve binding affinity.
- Side-Chain Optimization: Replace the propane chain with cyclopropane to restrict conformational flexibility and enhance selectivity .
Case Study:
Analog 3-(6-Methylpyridin-3-yl)propan-1-amine showed 3-fold higher MAO-B inhibition than the parent compound, attributed to improved steric complementarity .
Advanced: What are the limitations of current in vitro assays for evaluating this compound’s neuropharmacological potential?
Answer:
- Blood-Brain Barrier (BBB) Penetration: Traditional assays (e.g., PAMPA-BBB) may underestimate permeability due to the dihydrochloride salt’s polarity. Use co-culture models (e.g., hCMEC/D3 cells) for more accurate predictions.
- Metabolic Stability: Hepatocyte clearance assays often fail to account for species-specific CYP450 isoforms. Validate with human liver microsomes (HLMs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
